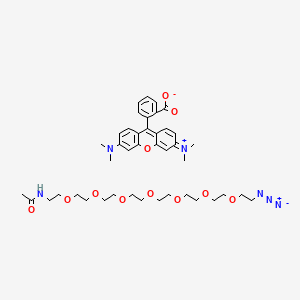
Tamra-peg7-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamra-peg7-N3 is a derivative of the dye tetramethylrhodamine (TAMRA) that contains seven polyethylene glycol (PEG) units. This compound is widely used in scientific research due to its fluorescent properties and ability to undergo specific chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tamra-peg7-N3 is synthesized by attaching seven PEG units to the TAMRA dye. The synthesis involves the following steps:
Activation of TAMRA: The TAMRA dye is activated by introducing reactive groups such as carboxyl or amine groups.
PEGylation: Seven PEG units are attached to the activated TAMRA dye through a series of chemical reactions, typically involving ester or amide bond formation.
Azide Introduction: An azide group is introduced to the PEGylated TAMRA dye, enabling it to participate in click chemistry reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of TAMRA dye are activated and PEGylated using automated reactors.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Tamra-peg7-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAc: Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.
SPAAC: Does not require a catalyst and can proceed under mild conditions in aqueous or organic solvents.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications .
Applications De Recherche Scientifique
Tamra-peg7-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of advanced materials and sensors
Mécanisme D'action
Tamra-peg7-N3 exerts its effects through its fluorescent properties and ability to undergo specific chemical reactions. The azide group allows it to participate in click chemistry reactions, forming stable triazole-linked conjugates. These conjugates can be used for labeling and imaging applications, enabling the study of molecular interactions and biological processes .
Comparaison Avec Des Composés Similaires
Tamra-peg7-N3 is unique due to its combination of fluorescent properties and PEGylation, which enhances its solubility and biocompatibility. Similar compounds include:
Tamra-peg4-N3: Contains four PEG units and has similar applications but with different solubility and biocompatibility properties.
Tamra-peg12-N3: Contains twelve PEG units, offering enhanced solubility and biocompatibility compared to this compound
Propriétés
Formule moléculaire |
C42H58N6O11 |
|---|---|
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H36N4O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(23)20-2-4-24-6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-25-5-3-21-22-19/h5-14H,1-4H3;2-17H2,1H3,(H,20,23) |
Clé InChI |
BCVDBMWWYUGLRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


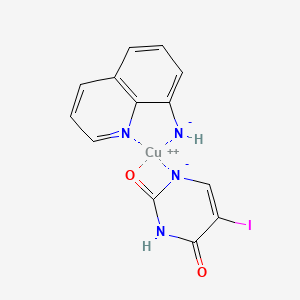



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
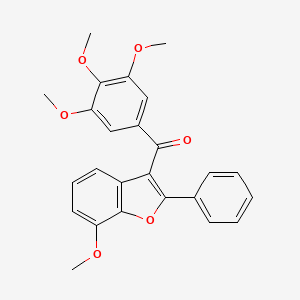

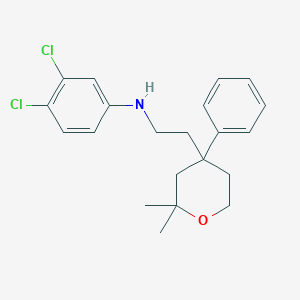
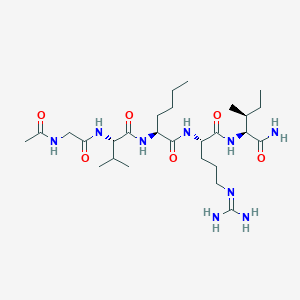
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
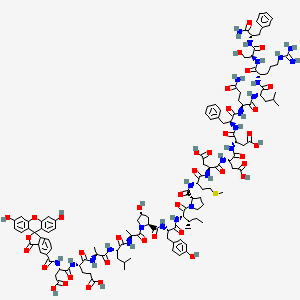
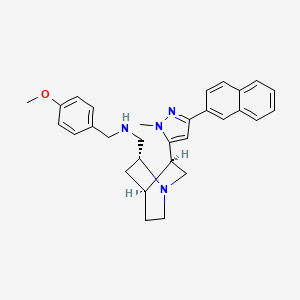
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
